ent-Florfenicol-(Methyl-D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Florfenicol-(Methyl-D3): is a deuterated form of Florfenicol, a fluorinated derivative of thiamphenicol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in ent-Florfenicol-(Methyl-D3) allows for more precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-(Methyl-D3) involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of ent-Florfenicol-(Methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol-(Methyl-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: ent-Florfenicol-(Methyl-D3) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound through various stages of a reaction.
Biology: In biological research, ent-Florfenicol-(Methyl-D3) is used to study the metabolism and pharmacokinetics of Florfenicol. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in biological systems.
Medicine: The compound is used in pharmacological studies to investigate the efficacy and safety of Florfenicol-based treatments. It is also used in drug development to study the metabolic pathways and potential drug interactions.
Industry: In the pharmaceutical industry, ent-Florfenicol-(Methyl-D3) is used in the development of new antibiotics and other therapeutic agents. The compound’s unique properties make it valuable in the formulation and testing of new drugs .
Mechanism of Action
ent-Florfenicol-(Methyl-D3) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S and 70S ribosomal subunits, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Florfenicol: The non-deuterated form of ent-Florfenicol-(Methyl-D3).
Thiamphenicol: A chlorinated derivative of Florfenicol.
Chloramphenicol: Another member of the amphenicol class of antibiotics.
Uniqueness: ent-Florfenicol-(Methyl-D3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in experimental settings. This makes it particularly valuable in research applications where accurate measurement and analysis are crucial .
Properties
Molecular Formula |
C12H14Cl2FNO4S |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i1D3 |
InChI Key |
AYIRNRDRBQJXIF-JLPIQOAMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.